2-Chloro-4-(heptyloxy)pyridine
Description
Overview of Pyridine (B92270) Heterocycles in Synthetic Organic Chemistry
Pyridine, a six-membered heteroaromatic compound with one nitrogen atom, and its derivatives are fundamental building blocks in synthetic organic chemistry. ignited.inijpsonline.com The pyridine nucleus is a common feature in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). ignited.innih.gov The unique properties of the pyridine scaffold, such as its solubility, basicity, and capacity for hydrogen bonding, make it a significant unit in a vast array of drugs and pharmaceuticals. nih.gov
In the realm of chemical synthesis, pyridines are valued for several key reasons:
Versatile Scaffolds: They serve as extensively used scaffolds for drug design and the synthesis of therapeutic agents and agrochemical products. nih.gov
Reactivity: Pyridine is structurally similar to benzene, with all ring atoms being sp2 hybridized. ijpsonline.com However, the presence of the electron-withdrawing nitrogen atom makes the ring electron-deficient. This electronic nature renders pyridine and its derivatives more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, compared to electrophilic substitution, which typically requires harsh conditions and occurs at the C-3 position. nih.gov
Functionalization: They can be readily converted into a wide range of functional derivatives, which has a profound effect on the pharmacological activity of the resulting molecules. nih.gov This adaptability has spurred the development of numerous synthetic methods, including multicomponent reactions (MCRs), to efficiently create diverse pyridine derivatives. bohrium.com
Applications Beyond Medicine: Beyond their medicinal importance, pyridine derivatives have diverse applications in functional nanomaterials, as ligands for organometallic compounds, and in asymmetric catalysis. nih.gov
The difficulty in modifying pyridines, especially at the meta position, has historically required harsh reaction conditions like high heat or strong acids. acs.org However, recent advancements have led to milder, one-pot methods that allow for more precise functionalization by temporarily breaking open the pyridine ring to alter its electronic properties before reforming it. acs.org
Significance of Alkoxypyridine Derivatives in Materials Science and Medicinal Chemistry
Alkoxypyridines, which are pyridine rings substituted with an alkoxy group (-OR), are a significant subclass of pyridine derivatives with growing importance in both materials science and medicinal chemistry. semanticscholar.org The introduction of an alkoxy chain can modulate the physicochemical properties of the parent pyridine, influencing factors like lipophilicity and solubility, which are critical for various applications.
In Materials Science: There is a rapidly growing interest in 4-alkoxypyridines as intermediates for soft materials, most notably liquid crystals. semanticscholar.orgrsc.org These compounds serve as building blocks for various types of liquid crystals, including polar, ionic, and quadrupolar species. semanticscholar.org The length and structure of the alkoxy chain play a crucial role in determining the mesomorphic (liquid crystalline) properties of the final materials. rsc.orgpreprints.org For instance, specific 4-alkoxypyridines have been used to synthesize zwitterionic derivatives of closo-boranes that exhibit liquid crystalline and soft crystalline phases. semanticscholar.org Furthermore, alkoxypyridine derivatives have been investigated for their applications in molecular electronics and for their solid-state optical properties, such as fluorescence. semanticscholar.orgacs.org
In Medicinal Chemistry: Alkoxypyridine moieties are incorporated into various molecular structures to create compounds with potential therapeutic value. They are considered useful building blocks, and their trifluoromethylation has been studied to facilitate broader applications in medicinal chemistry. researchgate.net Some 4-alkoxypyridines have demonstrated biological activity, including the inhibition of certain cytochrome P-450 catalyzed reactions. semanticscholar.org The alkoxy group can enhance membrane permeability due to increased lipophilicity, a key factor in drug design. Research has explored their use in developing potential anti-inflammatory and anticancer agents.
The synthesis of alkoxypyridines is often achieved through the nucleophilic substitution of a leaving group (like a halogen) on the pyridine ring with an alkoxide. semanticscholar.orgsemanticscholar.org For example, 4-alkoxypyridines can be prepared by reacting 4-chloropyridine (B1293800) hydrochloride with an appropriate alcohol. semanticscholar.org
Research Landscape and Challenges in 2-Chloro-4-(heptyloxy)pyridine Studies
The research specifically focused on this compound is limited, with its primary role documented as a synthetic intermediate. Its chemical properties are defined by the interplay of the chloro, heptyloxy, and pyridine functional groups.
Synthesis and Known Reactions: A documented synthesis of this compound involves the reaction of 2-chloro-4-fluoropyridine (B1362352) with n-heptanol. vanderbilt.edu In this nucleophilic aromatic substitution, the heptoxide anion, generated by treating n-heptanol with sodium hydride (NaH), displaces the fluorine atom at the 4-position of the pyridine ring. vanderbilt.edu
The primary documented application of this compound is as a precursor in the synthesis of 4-heptyloxy-1-hydroxypyridine-2-thione. vanderbilt.edu This transformation highlights the utility of the chloro-substituent as a leaving group for further functionalization.
Physicochemical Data: The following table summarizes the key identification and structural information for this compound.
| Property | Value | Source(s) |
| CAS Number | 1069098-66-3 | bldpharm.com, chemsrc.com |
| Molecular Formula | C₁₂H₁₈ClNO | chemsrc.com |
| Molecular Weight | 227.73 g/mol | chemsrc.com |
| SMILES | CCCCCCCOc1ccnc(Cl)c1 | chemsrc.com |
Research Challenges: The challenges associated with this compound are representative of those in substituted pyridine chemistry.
Regioselectivity: The synthesis of specifically substituted pyridines can be challenging. While the synthesis from 2-chloro-4-fluoropyridine provides a regioselective route to the 2-chloro-4-heptyloxy isomer, the synthesis of the starting materials and the prevention of side reactions are critical considerations. vanderbilt.edu For instance, reactions of dichloropyridines with alkoxides require careful control to ensure substitution occurs at the desired position. semanticscholar.org
Limited Data: There is a scarcity of published research on the specific properties and broader applications of this compound beyond its role as a named intermediate. vanderbilt.edu Its potential in materials science or as a scaffold in medicinal chemistry remains largely unexplored in publicly available literature.
Reactivity Modulation: Like other pyridines, the reactivity of the ring is heavily influenced by its substituents. nih.gov The electron-donating heptyloxy group and the electron-withdrawing chloro group have opposing effects on the electron density of the pyridine ring, which can complicate subsequent synthetic transformations. A thorough understanding of this electronic interplay is necessary for its effective use in synthesizing more complex target molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-heptoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-2-3-4-5-6-9-15-11-7-8-14-12(13)10-11/h7-8,10H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMIDITTYAZRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 Chloro 4 Heptyloxy Pyridine and Its Precursors
Direct Alkoxylation Approaches to 2-Chloro-4-(heptyloxy)pyridine
Direct alkoxylation represents a common and efficient method for the synthesis of this compound. This approach typically involves the reaction of a suitably substituted pyridine (B92270) with a heptoxide source.
Nucleophilic Aromatic Substitution of Halogenated Pyridines
Nucleophilic aromatic substitution (SNA_r) is a cornerstone of pyridine chemistry, enabling the introduction of various functional groups. In the context of this compound synthesis, this reaction involves the displacement of a halide or other suitable leaving group from the pyridine ring by the heptoxide anion.
A common precursor for this transformation is 2-chloro-4-fluoropyridine (B1362352). The reaction of 2-chloro-4-fluoropyridine with n-heptanol in the presence of a strong base, such as sodium hydride (NaH), in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) affords this compound. vanderbilt.edu The heptoxide anion, generated in situ by the reaction of n-heptanol with NaH, acts as the nucleophile, attacking the electron-deficient C4 position of the pyridine ring and displacing the fluoride (B91410) ion. vanderbilt.edu
Similarly, other dihalogenated pyridines, such as 2,4-dichloropyridine, can be employed. bldpharm.com However, the regioselectivity of the reaction becomes a critical consideration, as the nucleophile can potentially attack either the C2 or C4 position. Generally, in nucleophilic aromatic substitutions on dihalopyridines, the halide at the 4-position is more reactive towards nucleophilic attack than the halide at the 2-position. stackexchange.com This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at the C4 position. stackexchange.com
The reactivity of the leaving group in SNA_r reactions on pyridines often follows the order F > NO2 > Cl ≈ Br > I. researchgate.net This trend highlights the utility of 2-chloro-4-fluoropyridine as a substrate, where the highly activated fluorine atom is selectively displaced.
Influence of Reaction Conditions and Solvent Effects on Yield and Regioselectivity
The outcome of the direct alkoxylation of halogenated pyridines is significantly influenced by the reaction conditions, including the choice of solvent, base, and temperature. Solvents can affect reaction rates, yields, and even the regioselectivity of the substitution. rsc.org
For instance, in the reaction of 2,4-dibromopyridine (B189624) with phenol (B47542) derivatives, the polarity of the solvent was found to control the regioselectivity. researchgate.net A polar solvent like dimethyl sulfoxide (B87167) (DMSO) favored the formation of the 4-substituted isomer, while a less polar solvent like toluene (B28343) resulted in the 2-substituted isomer as the major product. researchgate.net This highlights the importance of solvent selection in directing the outcome of nucleophilic aromatic substitution on dihalopyridines.
In the synthesis of this compound-N-oxide, a precursor to the target molecule, the reaction of 2-chloro-4-nitropyridine-N-oxide with the n-heptanolate anion was most efficient in DMSO. vanderbilt.edu The choice of base is also crucial. Strong bases like sodium hydride are commonly used to deprotonate the alcohol and generate the alkoxide nucleophile. The reaction temperature can also be optimized to ensure complete reaction while minimizing side product formation.
Synthesis of Key Pyridine Intermediates
Preparation of 2-Chloro-4-fluoropyridine and 2-Chloro-4-nitropyridine (B32982) Derivatives
2-Chloro-4-fluoropyridine is a valuable intermediate due to the high reactivity of the fluorine atom towards nucleophilic displacement. dcfinechemicals.com While specific high-yield preparations are often proprietary, general methods for the synthesis of fluorinated pyridines exist. One approach involves the diazotization of an aminopyridine followed by a Schiemann-type reaction. Another method involves halogen exchange reactions. For example, 2-chloro-3-aminopyridine can be converted to 2-chloro-3-fluoropyridine (B99640) using tert-butyl nitrite (B80452) and copper fluoride. google.com While not a direct synthesis of the 4-fluoro isomer, this illustrates a general strategy for introducing fluorine onto a pyridine ring.
2-Chloro-4-nitropyridine is another important precursor. chemicalbook.com It can be synthesized from its corresponding N-oxide. The deoxygenation of 2-chloro-4-nitropyridine-1-oxide with a reducing agent like phosphorus trichloride (B1173362) (PCl3) in a solvent such as chloroform (B151607) yields 2-chloro-4-nitropyridine. chemicalbook.com The nitro group in this intermediate can be subsequently reduced to an amino group, which can then be transformed into other functionalities if needed. google.com
Synthesis of Pyridine N-Oxide Precursors
Pyridine N-oxides are versatile intermediates in pyridine chemistry. ontosight.aiiucr.org The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, and it can be readily removed at a later stage.
2-Chloropyridine-N-oxide can be prepared by the oxidation of 2-chloropyridine (B119429). google.comchemicalbook.com Common oxidizing agents for this transformation include hydrogen peroxide in the presence of a catalyst or peroxy acids. google.comchemicalbook.com
2-Chloro-4-nitropyridine-N-oxide is synthesized by the nitration of 2-chloropyridine-N-oxide. prepchem.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. prepchem.com The N-oxide group directs the incoming nitro group to the 4-position of the pyridine ring. ontosight.ai This intermediate is particularly useful as the nitro group is a good leaving group in nucleophilic aromatic substitution reactions, and the N-oxide can be removed later in the synthetic sequence. vanderbilt.edu
Multi-Step Synthetic Pathways to Complex this compound Analogues
While direct alkoxylation is effective for the synthesis of this compound itself, the preparation of more complex analogues often requires multi-step synthetic pathways. These routes offer greater flexibility in introducing a variety of substituents onto the pyridine ring.
For example, a multi-step synthesis of 2-chloro-4-aminopyridine, a precursor to various substituted pyridines, has been reported. google.com This process involves the synthesis of 2-acetamidopyridine, followed by N-oxidation, nitration, chlorination, and finally reduction of the nitro group. google.com This sequence demonstrates how a series of well-established reactions can be employed to build up a functionalized pyridine core.
Another example involves the synthesis of 2-chloro-4-(chloromethyl)pyridine (B11194) hydrochloride from 2-chloro-4-hydroxymethylpyridine using thionyl chloride. This chlorinated intermediate can then be used in subsequent reactions to introduce a variety of functional groups at the 4-methyl position.
The synthesis of more complex analogues can also involve palladium-catalyzed cross-coupling reactions. For instance, 2,4-dichloropyridines can undergo selective cross-coupling at the C4 position under specific ligand-controlled conditions, allowing for the introduction of various carbon-based substituents. nih.gov The remaining chlorine at the C2 position can then be subjected to nucleophilic substitution to introduce the heptyloxy group.
These multi-step approaches, while more lengthy, provide access to a wider range of this compound analogues with diverse functionalities, which are often required for structure-activity relationship studies in various fields of chemical research.
Catalytic Methods in Pyridine Functionalization Relevant to Alkoxylation
The introduction of an alkoxy group, such as a heptyloxy group, onto a pyridine ring is a critical transformation in the synthesis of this compound. This is typically achieved via a nucleophilic substitution reaction where an alcohol or alkoxide displaces a leaving group (like a halide) on the pyridine ring. While traditional methods like the Williamson ether synthesis can be employed, they often require harsh conditions. Modern synthetic strategies increasingly rely on transition-metal catalysis to facilitate this carbon-oxygen (C-O) bond formation under milder conditions with greater efficiency and scope. The most prominent catalytic cross-coupling methods for the alkoxylation of (hetero)aryl halides are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling. More recently, nickel-catalyzed systems have emerged as a powerful and economical alternative.
Copper-Catalyzed Alkoxylation: The Ullmann Condensation
The Ullmann condensation, first reported in the early 20th century, is a classic method for forming C-O bonds by coupling an aryl halide with an alcohol or phenol in the presence of a copper catalyst. nih.govorganic-chemistry.org Traditionally, these reactions required stoichiometric amounts of copper and high temperatures (often exceeding 200°C) in polar aprotic solvents like DMF or NMP. nih.goviitk.ac.in
Modern advancements have significantly improved the Ullmann reaction, allowing it to proceed under much milder conditions. These improvements are largely due to the development of catalytic systems that employ a copper(I) or copper(II) salt (e.g., CuI, Cu₂O, CuCl) in combination with a supporting ligand. nih.gov These ligands stabilize the copper catalyst, enhance its reactivity, and facilitate the catalytic cycle. For the alkoxylation of heteroaryl halides, various ligands have been found to be effective, including diamines, phenanthrolines, (2-pyridyl)acetone, and oxalic diamides. nih.govsci-hub.se The choice of base (commonly K₂CO₃, Cs₂CO₃, or t-BuOK) and solvent remains crucial for optimizing reaction efficiency. sci-hub.se While there are few reports specifically on the copper-catalyzed coupling of chlorobenzene (B131634) with phenols, the reactions with electron-deficient aromatic chlorides can provide diaryl ethers in moderate to excellent yields. nih.gov
Table 1: Examples of Copper-Catalyzed C-O Coupling Reactions with (Hetero)aryl Halides
| Aryl Halide | Alcohol/Phenol | Catalyst System (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Bromopyridine | Sodium Methoxide (B1231860) | CuBr (10%) | NaOMe | NMP/MeOH | 110-165°C | Good | mdma.ch |
| 2-Bromopyridine | Sodium Methoxide | CuBr (10%) | NaOMe | NMP/MeOH | 110-165°C | Good | mdma.ch |
| 4-Chlorotoluene | n-Butanol | Cu(OAc)₂ (10%) / Ligand L3 | t-BuOK | Toluene | 100°C, 24h | 84 | sci-hub.se |
| Iodobenzene | Various Aliphatic Alcohols | CuI (5%) / 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (10%) | Cs₂CO₃ | Toluene | 110°C, 24h | 65-88 | nih.gov |
Palladium-Catalyzed Alkoxylation: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig cross-coupling reaction, initially developed for C-N bond formation, has been successfully adapted for the synthesis of aryl ethers (C-O coupling). organic-chemistry.orguwindsor.ca This palladium-catalyzed method has become a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, broad substrate scope, and generally milder reaction conditions compared to the Ullmann condensation. uwindsor.camit.edu
The catalytic system for a Buchwald-Hartwig C-O coupling typically comprises three main components: a palladium precursor, a phosphine (B1218219) ligand, and a base. uwindsor.ca
Palladium Precursors: Common sources of palladium include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and various air-stable precatalysts. uwindsor.camdpi.com
Ligands: The choice of ligand is critical for the reaction's success. Sterically hindered and electron-rich phosphines are often required to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. Widely used ligands include bulky biaryl monophosphines (e.g., RuPhos, BrettPhos) and ferrocene-based diphosphines (e.g., Dppf). mit.edursc.org
Bases: A strong, non-nucleophilic base is necessary to deprotonate the alcohol, forming the active alkoxide nucleophile. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) for sensitive substrates. uwindsor.ca
This methodology is highly applicable to the alkoxylation of heteroaryl chlorides, including substituted chloropyridines, providing a direct route to precursors for this compound. uwindsor.camit.edu
Table 2: Examples of Palladium-Catalyzed C-O Coupling of (Hetero)aryl Halides with Alcohols
| (Hetero)aryl Halide | Alcohol | Catalyst System (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chloro-3-methoxyphenylboronic acid pinacol (B44631) ester | Cyclopentanol | Pd₂(dba)₃ (1%) / L2 (2%) | NaOt-Bu | THF | RT, 18h | 94 | mit.edu |
| 3-Chloropyridine | n-Hexanol | Pd(OAc)₂ (2%) / RuPhos (4%) | NaOt-Bu | Toluene | 100°C, 3h | 81 | rsc.org |
| 2-Chloroquinoline | Isopropanol | Pd(OAc)₂ (2%) / RuPhos (4%) | NaOt-Bu | Toluene | 100°C, 3h | 85 | rsc.org |
| 2-Bromopyridine | Diphenylamine (N-nucleophile) | Pd(OAc)₂ (2%) / Indenyl Diphosphine Ligand (4%) | NaOt-Bu | Toluene | 110°C, 12h | 60 | rsc.org |
Nickel-Catalyzed Alkoxylation
In recent years, nickel-catalyzed cross-coupling reactions have gained prominence as cost-effective and sustainable alternatives to palladium-based systems. acs.org Nickel catalysis has proven effective for C-O bond formation, including the challenging coupling of (hetero)aryl chlorides with a wide range of primary, secondary, and even tertiary alcohols. acs.orgresearchgate.netresearchgate.net
The success of these reactions often hinges on the use of specialized ligands that can stabilize the nickel catalyst and facilitate the reaction. Ligands from the DalPhos family, which are cage-like phosphines, have been particularly effective in promoting the O-arylation of phenols with chloropyridine electrophiles and the coupling of aliphatic alcohols with various (hetero)aryl chlorides. acs.orgresearchgate.net These reactions typically use a nickel(II) precatalyst or a combination of Ni(COD)₂ with the appropriate ligand, along with a base such as NaOt-Bu or Cs₂CO₃, at elevated temperatures. acs.org The development of nickel catalysis offers a promising and practical avenue for the synthesis of 4-alkoxypyridines from readily available chloropyridine precursors.
Table 3: Examples of Nickel-Catalyzed C-O Coupling Reactions
| (Hetero)aryl Halide | Alcohol/Phenol | Catalyst System (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chloroquinaldine | Phenol | Ni(COD)₂ (10%) / PhPAd-DalPhos (20%) | NaOt-Bu | Dioxane | 110°C, 24h | 91 | acs.orgresearchgate.net |
| 4-Chlorotoluene | n-Butanol | (CyPAd-DalPhos)Ni(o-tolyl)Cl (2%) | NaOt-Bu | t-Amyl alcohol | 110°C, 18h | 96 | acs.org |
| 4-Chloroanisole | tert-Amyl alcohol | (CgPhen-DalPhos)Ni(o-tolyl)Cl (2%) | NaOt-Bu | Toluene | 110°C, 18h | 97 | researchgate.netresearchgate.net |
| 1-Bromo-4-nitrobenzene | 2-Pyridinemethanol | NiCl₂(PPh₃)₂ (10%) | KHCO₃ | DMF | 80°C, 12h | 86 |
Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Heptyloxy Pyridine
Reactions at the Halogenated Pyridine (B92270) Core
The pyridine ring, being electron-deficient, and the presence of a chlorine atom at the 2-position, govern the reactivity of the heterocyclic core. This part of the molecule is amenable to substitution and cross-coupling reactions.
Substitution Reactions Involving the Chlorine Atom
The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this type of reaction, particularly at the 2- and 4-positions. While the 4-position is generally more reactive towards nucleophilic attack in chloropyridines, the presence of the bulky heptyloxy group at this position in 2-Chloro-4-(heptyloxy)pyridine can influence the regioselectivity of incoming nucleophiles.
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with various amines, often catalyzed by palladium complexes in what is known as the Buchwald-Hartwig amination, can introduce a range of amino groups at the 2-position. This reaction is highly efficient for a diverse set of aryl chlorides, including chloropyridines, and can be carried out with various amines. The use of specific ligands, such as proazaphosphatranes, in combination with a palladium source like Pd2(dba)3, has been shown to generate highly active catalysts for these amination reactions.
Similarly, reaction with alkoxides can replace the chlorine atom with an alkoxy group. It has been noted that in reactions of 2-chloro-4-nitropyridine-N-oxide with sodium n-heptanolate, the solvent plays a crucial role in determining the product, with the 2-heptyloxy derivative being the sole product in THF.
Cross-Coupling Chemistry for C-C Bond Formation
The chlorine atom on the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling the chloropyridine with an organoboron reagent, typically a boronic acid or its ester. Simple 2-chloropyridines have been shown to react smoothly in Pd(PPh3)4 catalyzed Suzuki couplings, providing good to excellent yields of the corresponding arylpyridines. The reaction is tolerant of a wide range of functional groups and is a versatile tool for creating complex molecules. The efficiency of the Suzuki coupling can be influenced by factors such as the pH of the reaction medium.
Stille Coupling: This reaction involves the coupling of the chloropyridine with an organotin compound. The tributyltin group, for example, is a synthetically useful functional group that can be tolerated in other reactions and subsequently used for polyfunctionalization of the pyridine core via the Stille reaction.
Nickel-Catalyzed Cross-Coupling: Nickel catalysts offer an alternative for C-C bond formation. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been described as a method for synthesizing 2-alkylated pyridines. This method displays good functional group compatibility.
Below is a table summarizing representative cross-coupling reactions applicable to the 2-chloropyridine (B119429) core.
| Reaction Type | Catalyst/Reagents | Coupling Partner | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Arylboronic acid | 2-Aryl-4-(heptyloxy)pyridine |
| Stille | Pd catalyst | Organotin reagent | 2-Substituted-4-(heptyloxy)pyridine |
| Nickel-Catalyzed | NiBr2·3H2O, Mn⁰ | Alkyl bromide | 2-Alkyl-4-(heptyloxy)pyridine |
Transformations Involving the Heptyloxy Side Chain
The heptyloxy side chain offers additional sites for chemical modification, allowing for the introduction of further complexity and functionality into the molecule.
Modifications and Derivatization of the Alkoxy Group
The ether linkage of the heptyloxy group is generally stable. However, the alkyl chain itself can be a site for further reactions. While direct functionalization of the alkyl chain can be challenging, it is not impossible. For instance, late-stage functionalization techniques could potentially be applied.
Reactivity of the Terminal Alkane Moiety
The terminal methyl group (CH₃) of the heptyl chain is the least reactive part of the molecule, as primary C-H bonds are the strongest and least electron-rich. Generally, the methyl group is resistant to attack by even strong acids. However, under specific conditions, such as free radical reactions, functionalization can occur. For example, photochemical chlorination can introduce a chlorine atom at the terminal position.
Oxidation of the alkyl side chain of an aromatic compound with a strong oxidizing agent like potassium permanganate (B83412) typically leads to the formation of a carboxylic acid at the benzylic position, cleaving the rest of the alkyl chain. However, in the case of this compound, the oxygen atom of the ether linkage would likely influence the outcome of such a reaction.
Recent advances have shown that catalytic systems can achieve selective functionalization of terminal methyl groups. These methods could potentially be applied to modify the heptyloxy side chain.
Reactions of this compound N-Oxides
Oxidation of the pyridine nitrogen atom to an N-oxide significantly alters the reactivity of the heterocyclic ring. The N-oxide can be prepared by reacting the parent pyridine with an oxidizing agent like hydrogen peroxide in the presence of a catalyst.
The resulting this compound N-oxide exhibits modified reactivity. The N-oxide group activates the 2- and 4-positions towards nucleophilic attack even more so than the parent pyridine. For instance, 2-chloropyridine N-oxides can readily undergo substitution reactions.
Furthermore, pyridine N-oxides can participate in Suzuki coupling reactions, reacting with arylboronic acids under palladium catalysis to yield the corresponding arylpyridine N-oxides. The N-oxide functionality can also direct other transformations or be removed at a later stage via deoxygenation reactions. The synthesis of 2-chloro-4-nitropyridine-N-oxide is a known process, which can then undergo nucleophilic substitution of the nitro group. In a related example, the reaction of 2-chloro-4-nitropyridine-N-oxide with sodium n-heptanolate was investigated to produce 2-chloro-4-heptyloxypyridine-N-oxide.
Oxygen Atom Transfer Reactions
The N-oxide derivative, this compound N-oxide, can undergo oxygen atom transfer reactions, which typically involve its deoxygenation to the parent pyridine. This transformation is a crucial step in synthetic sequences where the N-oxide group is used to activate the pyridine ring for other reactions, such as electrophilic substitution, before being removed.
Common reagents for the deoxygenation of pyridine N-oxides include trivalent phosphorus compounds like phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃). stackexchange.comresearchgate.netrsc.org The reaction proceeds via the nucleophilic attack of the N-oxide's oxygen atom on the phosphorus reagent, followed by the elimination of the corresponding phosphoryl halide (e.g., POCl₃) and regeneration of the pyridine.
While specific studies detailing the deoxygenation of this compound N-oxide are not extensively documented, the deoxygenation of structurally similar compounds is well-established. For instance, a related compound, 2-chloro-4-nitropyridine (B32982) N-oxide, undergoes smooth reduction with phosphorus tribromide to yield 2-chloro-4-nitropyridine. sci-hub.ru This reaction highlights the general applicability of trivalent phosphorus reagents for removing the N-oxide functionality from complex pyridine systems. The general mechanism for such a deoxygenation is presented in the table below.
Table 1: General Reaction for Deoxygenation of Pyridine N-Oxides
| Reactant | Reagent | Product |
|---|---|---|
| Pyridine N-oxide | PCl₃ | Pyridine |
It is generally understood that the reaction of a pyridine N-oxide with phosphorus trichloride leads to deoxygenation without further functionalization, whereas reagents like phosphorus oxychloride (POCl₃) can effect both deoxygenation and chlorination at the C-2 position. stackexchange.com
Nucleophilic Attack on the N-Oxide System
The N-oxide function significantly alters the reactivity of the pyridine ring, making the C-2 and C-4 positions highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity provides a powerful tool for introducing a variety of functional groups.
A key example of this reactivity is demonstrated in the synthesis of 4-heptyloxy-1-hydroxypyridine-2-thione. vanderbilt.edu The precursor, this compound-N-oxide, is itself synthesized via a nucleophilic aromatic substitution reaction where the n-heptanolate anion displaces the nitro group of 2-chloro-4-nitropyridine-N-oxide, preferentially at the 4-position in DMSO solvent. vanderbilt.edu
Subsequently, this compound-N-oxide is subjected to nucleophilic attack by the sulfur nucleophile, sodium thioacetate (B1230152) (AcSNa). This reaction displaces the chlorine atom at the C-2 position. A subsequent deacetylation with sodium methoxide (B1231860) yields the sodium salt of 4-heptyloxy-1-hydroxypyridine-2-thione. vanderbilt.edu This two-step transformation showcases the selective nucleophilic substitution at the C-2 position, facilitated by the N-oxide group.
Table 2: Nucleophilic Substitution on this compound-N-oxide
| Reactant | Nucleophile | Intermediate Product | Final Product (after deacetylation) |
|---|---|---|---|
| This compound-N-oxide | AcSNa | 2-(Acetylthio)-4-(heptyloxy)pyridine-N-oxide | 4-heptyloxy-1-hydroxypyridine-2-thione |
The regioselectivity of nucleophilic attack on substituted pyridine N-oxides can be influenced by the solvent. For example, the reaction of 2-chloro-4-nitropyridine-N-oxide with sodium n-heptanolate in THF yields the 2-heptyloxy derivative as the sole product, whereas in DMSO, the desired 4-heptyloxy derivative is obtained. vanderbilt.edu
Formation of Fused Pyridine Systems Incorporating the this compound Scaffold
The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines. These fused systems are of significant interest in medicinal chemistry. The general strategy involves the reaction of the 2-chloropyridine derivative with a molecule containing two nucleophilic centers, which can displace the chlorine atom and subsequently cyclize to form a new ring fused to the pyridine core.
One of the most common methods for constructing the pyrazolo[3,4-b]pyridine system is the reaction of a 2-chloronicotinic acid derivative with a substituted hydrazine (B178648). d-nb.info In a typical sequence, the hydrazine displaces the 2-chloro substituent via nucleophilic aromatic substitution. The resulting 2-hydrazinopyridine (B147025) intermediate then undergoes intramolecular cyclization, where the second nitrogen of the hydrazine attacks an electrophilic center on the pyridine ring (often a nitrile or ester group at C-3), to form the fused pyrazole (B372694) ring. d-nb.info
For example, 4-methyl-6-pyrazolyl-2-chloronicotinonitriles are converted into the corresponding 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines upon treatment with hydrazine. d-nb.info By analogy, this compound, if appropriately functionalized at the 3-position (e.g., with a nitrile group), could serve as a direct precursor to 4-(heptyloxy)-substituted pyrazolo[3,4-b]pyridines.
Table 3: General Synthetic Route to Pyrazolo[3,4-b]pyridines
| Starting Material | Reagent | Fused Product |
|---|---|---|
| 2-Chloronicotinonitrile derivative | Hydrazine hydrate | 3-Aminopyrazolo[3,4-b]pyridine derivative |
Similarly, the pyrido[2,3-d]pyrimidine (B1209978) system can be constructed from 2-chloropyridine precursors. These syntheses often start from a preformed pyrimidine (B1678525) ring and build the pyridine portion, or vice-versa. nih.gov A common approach involves using a 4-aminopyrimidine (B60600) derivative which can be cyclized with various three-carbon units. jocpr.com Alternatively, a substituted 2-chloropyridine can react with an amino-substituted pyrimidine precursor. The chloro-group at the 2-position of the pyridine ring is an excellent leaving group, facilitating the initial bond formation required for the subsequent annulation reaction to build the fused pyrimidine ring. nih.gov
Spectroscopic Characterization and Structural Analysis of 2 Chloro 4 Heptyloxy Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of 2-Chloro-4-(heptyloxy)pyridine is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the heptyloxy side chain.
The pyridine ring exhibits three proton signals in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the C-6 position (H-6) is anticipated to appear as a doublet, shifted downfield due to the inductive effect of the adjacent nitrogen atom. The H-5 proton should present as a doublet of doublets, coupled to both H-6 and H-3. The H-3 proton, located ortho to the chlorine atom, is expected to appear as a doublet with a smaller coupling constant. The electron-donating nature of the heptyloxy group at C-4 increases the electron density at the ortho (C-3, C-5) and para (C-6) positions, influencing their chemical shifts.
The heptyloxy chain protons produce signals in the upfield region (δ 0.8-4.1 ppm). The methylene (B1212753) protons directly attached to the ether oxygen (O-CH₂) are the most deshielded of the chain, appearing as a triplet around δ 4.0 ppm. The subsequent methylene groups (-(CH₂)₅-) will produce a complex multiplet in the δ 1.2-1.8 ppm range. The terminal methyl group (-CH₃) is expected to appear as a triplet at approximately δ 0.9 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-6 | ~8.1 | d |
| H-5 | ~6.8 | dd |
| H-3 | ~6.7 | d |
| O-CH ₂-(CH₂)₅-CH₃ | ~4.0 | t |
| O-CH₂-CH ₂-(CH₂)₄-CH₃ | ~1.8 | quintet |
| O-(CH₂)₂-(CH ₂)₄-CH₃ | ~1.3-1.5 | m |
d = doublet, dd = doublet of doublets, t = triplet, quintet = quintet, m = multiplet
The ¹³C NMR spectrum will display signals for all 12 unique carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the electronegative chlorine atom and the electron-donating heptyloxy group.
The carbon atom bonded to chlorine (C-2) is expected to be significantly deshielded. The C-4 carbon, attached to the oxygen of the heptyloxy group, will also show a downfield shift, typically appearing in the δ 160-170 ppm region. semanticscholar.org The remaining pyridine carbons (C-3, C-5, C-6) will resonate in the aromatic region between δ 100-155 ppm. semanticscholar.org The carbons of the heptyloxy chain will appear in the aliphatic region (δ 14-70 ppm), with the O-C H₂ carbon being the most downfield of the chain. oregonstate.eduwisc.edu
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~152 |
| C-4 | ~168 |
| C-6 | ~150 |
| C-5 | ~112 |
| C-3 | ~107 |
| C H₂ (Heptyloxy) | ~69 |
| (CH₂)₅ | ~22-32 |
| C H₃ (Heptyloxy) | ~14 |
Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. For example, it would show a cross-peak between the signal at ~8.1 ppm (H-6) and the carbon signal at ~150 ppm (C-6), as well as correlations for the H-5/C-5 and H-3/C-3 pairs. It would also definitively link the proton signals of the heptyloxy chain to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment highlights longer-range (2-3 bond) correlations and is instrumental in piecing the molecular fragments together. Key expected correlations for this compound would include:
A correlation between the O-CH₂ protons (~δ 4.0) and the C-4 carbon (~δ 168), confirming the attachment of the heptyloxy group to the C-4 position.
Correlations from the H-5 proton (~δ 6.8) to C-3 and C-4, and from the H-3 proton (~δ 6.7) to C-2 and C-5, which would verify the substitution pattern on the pyridine ring.
Vibrational Spectroscopy
The FTIR spectrum of this compound is characterized by absorptions corresponding to its key functional groups.
C-H Stretching: Aliphatic C-H stretching vibrations from the heptyloxy group are expected in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would appear around 3000-3100 cm⁻¹. core.ac.uk
Aromatic Ring Vibrations: C=C and C=N stretching vibrations of the pyridine ring typically occur in the 1400-1600 cm⁻¹ region. elixirpublishers.com
C-O-C Stretching: The asymmetric C-O-C stretching of the aryl-alkyl ether linkage is a strong, characteristic band expected around 1250 cm⁻¹, with a symmetric stretch often appearing near 1040 cm⁻¹. spectroscopyonline.comuobabylon.edu.iq
C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the 550-850 cm⁻¹ range. elixirpublishers.com
Table 3: Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1250 | Strong |
| Symmetric C-O-C Stretch | ~1040 | Medium |
Raman spectroscopy provides complementary information to FTIR. While C-O and other polar bond vibrations are often strong in the IR, symmetric vibrations and non-polar bonds can be more prominent in the Raman spectrum.
For this compound, the Raman spectrum would be expected to clearly show the aromatic C-H stretching vibrations above 3000 cm⁻¹. A particularly strong band corresponding to the symmetric "ring breathing" vibration of the substituted pyridine ring is anticipated around 1000 cm⁻¹. rsc.org This mode is highly characteristic and sensitive to the substitution pattern. The aliphatic C-H stretching and bending modes from the heptyloxy group would also be visible. acs.org
Table 4: Predicted Raman Data for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic Ring Breathing | ~1000 | Very Strong |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No UV-Vis absorption spectra for this compound are available in the searched scientific literature. This analysis would typically reveal the wavelengths of maximum absorbance (λmax), providing insight into the electronic transitions within the molecule. For pyridine derivatives, one would expect to observe transitions related to the π-system of the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Published mass spectra or detailed fragmentation patterns for this compound could not be located. This technique is crucial for determining the compound's molecular weight and provides structural information based on how the molecule breaks apart.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
There is no published High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS would provide the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental formula. While HRMS data for the related compound this compound-N-oxide has been reported, this does not apply to the target compound. vanderbilt.edu
X-ray Diffraction Analysis for Solid-State Structural Elucidation
No X-ray diffraction studies for this compound have been found in the public domain. This analysis is essential for understanding the three-dimensional structure of the molecule in the solid state.
Powder X-ray Diffraction for Polymorphism Studies
No powder X-ray diffraction (PXRD) patterns for this compound are available. PXRD is the primary method for investigating polymorphism, which is the ability of a compound to exist in multiple crystalline forms.
Advanced Materials Applications of 2 Chloro 4 Heptyloxy Pyridine and Its Derivatives
Liquid Crystalline Properties and Mesophase Behavior
The liquid crystalline state, an intermediate phase of matter between a crystalline solid and an isotropic liquid, is characterized by long-range orientational order and, in some cases, partial positional order of its constituent molecules. The molecular architecture of 2-Chloro-4-(heptyloxy)pyridine, featuring a rigid pyridine (B92270) core and a flexible heptyloxy chain, is conducive to the formation of liquid crystalline phases.
Synthesis and Characterization of Pyridine-Based Liquid Crystals with Alkoxy Chains
The synthesis of pyridine-based liquid crystals, including derivatives of this compound, typically involves nucleophilic substitution reactions. A common synthetic route to analogous 4-alkoxypyridines involves the reaction of a chloropyridine derivative with the corresponding alcohol in the presence of a base. For instance, 2-chloro-4-picoline can be synthesized and subsequently modified. The synthesis of 2-chloro-4-(piperidinylmethyl)pyridine, a related compound, has been achieved with a total yield of over 32% using readily available starting materials guidechem.com. The synthesis of 2-chloro-4-nitropyridine (B32982) has also been well-documented, providing a potential precursor for further functionalization chemicalbook.com.
The characterization of these materials relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the molecular structure, while techniques such as Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) are employed to identify and characterize the liquid crystalline phases and their transition temperatures.
Investigation of Nematic and Smectic Mesophases
The length and nature of the alkoxy chain play a crucial role in determining the type of mesophase exhibited by pyridine-based liquid crystals. Generally, shorter alkoxy chains tend to favor the formation of the nematic (N) phase, which is characterized by long-range orientational order of the molecules but no positional order. As the chain length increases, more ordered smectic (Sm) phases, which possess layered structures, are often observed.
Table 1: Expected Mesophase Behavior of this compound Derivatives Based on Analogous Compounds
| Compound Class | Observed Mesophases | Reference |
|---|---|---|
| 2-Methoxypyridine derivatives | Nematic (N), Rectangular Columnar (Colr) | researchgate.net |
| 4-Alkoxy-N-(2-phenanthrylmethylene)anilines | Dependent on alkoxy chain length | rsc.org |
| N-Oxides of 4-(4'-n-alkoxyphenyl)pyridines | Smectic (SmA) | bohrium.com |
Dielectric Properties and AC Conductivity Mechanisms in Liquid Crystalline Phases
The dielectric properties of liquid crystals are of significant interest for their application in display technologies and sensors. These properties, including dielectric anisotropy (Δε) and dielectric loss (ε''), are influenced by the molecular structure, the type of mesophase, temperature, and frequency of the applied electric field. In nematic liquid crystals, a positive dielectric anisotropy is often desirable for display applications researchgate.net.
Applications in Organic Electronic Materials
The unique combination of semiconducting properties and self-assembly in liquid crystalline materials makes them promising candidates for various organic electronic devices. The pyridine moiety, being electron-deficient, can facilitate electron transport, a crucial property for many of these applications.
Potential in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a major technology in the display and lighting industries. The performance of an OLED is highly dependent on the charge transport and light-emitting properties of the organic materials used. Pyridine derivatives have been investigated for their potential as electron-transporting materials (ETMs) in OLEDs bohrium.com. The electron-deficient nature of the pyridine ring can help in balancing the charge injection and transport within the device, leading to improved efficiency and lifetime.
A series of cyano-substituted pyridine derivatives have been synthesized and shown to possess not only electron-transporting properties but also light-emitting and bipolar transporting characteristics rsc.org. This multifunctionality can simplify the device architecture. Furthermore, rationally designed heteroarylated pyridines have been developed as high triplet energy hole transport materials (HTMs) for efficient phosphorescent OLEDs rsc.org. While there is no specific research on this compound for OLED applications, its pyridine core suggests a potential utility as an electron-transporting or a host material, particularly if its liquid crystalline properties can be harnessed to promote ordered packing and enhance charge mobility.
Considerations for Organic Solar Cells (OSCs)
Organic solar cells (OSCs) offer the promise of low-cost, flexible, and large-area renewable energy generation. The efficiency of OSCs is critically dependent on the properties of the donor and acceptor materials in the active layer. Pyridine-based molecules have been considered as components in OSCs. The electron-accepting nature of the pyridine ring makes its derivatives potential candidates for acceptor materials in bulk heterojunction solar cells.
Research on acceptor-donor-acceptor (A-D-A) type materials has shown that replacing a phenyl ring with a pyridine moiety can enhance planarity and improve structural ordering, which is beneficial for charge transport mdpi.com. While the direct application of this compound in OSCs has not been reported, its electronic properties, stemming from the chloro and pyridine functionalities, combined with the self-organizing potential of the heptyloxy chain, suggest that it could be a component in the design of new donor or acceptor materials for organic photovoltaics. The ability to form ordered domains through liquid crystalline self-assembly could potentially improve exciton diffusion and charge separation and transport, key processes in solar cell operation.
Development as Molecular Gas Sensors
Research into the application of this compound and its derivatives as molecular gas sensors is an emerging field. The inherent properties of the pyridine ring, such as its electron-donating nitrogen atom, make it a candidate for interacting with various gas molecules. The presence of the chloro and heptyloxy substituents on the pyridine ring can modulate its electronic properties and intermolecular interactions, which are crucial for sensor applications.
The fundamental principle behind a molecular gas sensor based on this compound would likely involve a change in its electrical or optical properties upon exposure to a target gas. The interaction between the gas molecules and the pyridine derivative could occur through various mechanisms, including physisorption, chemisorption, or charge transfer. These interactions would alter the material's conductivity, capacitance, or photoluminescence, which could then be measured as the sensor response.
While specific studies on this compound for gas sensing are not widely documented, the broader class of pyridine-based materials has shown promise. For instance, polymers and metal-organic frameworks incorporating pyridine moieties have been investigated for detecting volatile organic compounds (VOCs) and other gases. The heptyloxy group in this compound could enhance its sensitivity and selectivity towards nonpolar VOCs due to favorable hydrophobic interactions.
Future research in this area would need to focus on the synthesis of thin films or nanostructures of this compound and its derivatives, followed by systematic testing of their sensing performance towards a range of gases. Key performance metrics to be evaluated would include sensitivity, selectivity, response time, recovery time, and long-term stability.
Coordination Chemistry and Metal Complexation with Transition Metals
The field of coordination chemistry investigates the formation of complexes between a central metal atom and surrounding molecules or ions, known as ligands. Pyridine and its derivatives are well-established ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can readily form a coordinate bond with a metal ion.
Ligand Design and Synthesis for Metal Coordination
The synthesis of metal complexes with this compound typically involves reacting the ligand with a salt of the desired transition metal in a suitable solvent. The stoichiometry of the reaction can be controlled to produce complexes with different ligand-to-metal ratios. The general reaction can be represented as:
M(X)n + m(this compound) → [M(this compound)m]Xn
Where M is the transition metal, X is the counter-ion, and n and m are integers.
The heptyloxy group, with its long alkyl chain, can also play a role in the self-assembly and crystal packing of the resulting metal complexes, potentially leading to the formation of interesting supramolecular architectures.
Characterization of Pyridine-Metal Complexes
Once synthesized, the pyridine-metal complexes are characterized using a variety of spectroscopic and analytical techniques to determine their structure, bonding, and properties.
Table 1: Common Characterization Techniques for Pyridine-Metal Complexes
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Provides information about the coordination of the pyridine nitrogen to the metal, as evidenced by shifts in the C=N and C=C stretching vibrations of the pyridine ring. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand by observing changes in the chemical shifts of the pyridine protons and carbons upon complexation. |
| UV-Visible Spectroscopy | Used to study the electronic transitions within the metal complex, providing insights into its electronic structure and geometry. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. |
| Elemental Analysis | Determines the elemental composition of the complex, confirming its stoichiometry. |
| Magnetic Susceptibility Measurements | Used to determine the magnetic properties of the complex, which can provide information about the oxidation state and spin state of the transition metal ion. |
The characterization data for complexes of this compound would be crucial for understanding their potential applications in areas such as catalysis, materials science, and biological systems. The specific properties of these complexes will be dictated by the choice of the transition metal, its oxidation state, and the coordination environment provided by the ligand.
Biological Activity Research of Pyridine Derivatives with Alkoxy Moieties Excluding Clinical Human Trials
Antimicrobial Activity Studies
Pyridine (B92270) derivatives are known to exhibit a wide range of antimicrobial properties. The introduction of various substituents, including alkoxy groups, onto the pyridine ring can significantly influence their efficacy against bacteria and fungi. mdpi.com
Substituted pyridine derivatives have demonstrated notable antibacterial action. For instance, a series of Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide showed high activity against both Gram-positive species (Bacillus subtilis, Staphylococcus aureus) and Gram-negative species (Pseudomonas aeruginosa, Escherichia coli), with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL. nih.gov Similarly, certain 2-amino-4-chloropyridine (B16104) derivatives have been synthesized and shown to possess activity against various bacterial strains. researchgate.net
Alkyl pyridinol compounds, which are structurally related, have been found to be potent against several S. aureus strains, including methicillin-resistant S. aureus (MRSA), with MIC values as low as 0.5–1 μg/mL for the most active compounds. mdpi.com However, these compounds were generally ineffective against Gram-negative bacteria like P. aeruginosa. mdpi.com Another study on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines reported very low MIC values (0.2-1.3 µg/mL) against E. coli model strains.
| Compound Class | Gram-Positive Bacteria | Gram-Negative Bacteria | MIC (µg/mL) |
| Mannich bases (with 2-ethoxy group) | B. subtilis, S. aureus | P. aeruginosa, E. coli | 6.25–12.5 nih.gov |
| Alkyl pyridinol derivatives | S. aureus / MRSA | P. aeruginosa | 0.5–32 (Inactive against P. aeruginosa) mdpi.com |
| 2-amino-pyridine derivatives | S. aureus, B. subtilis | - | 39 mdpi.com |
| 2-chloro-1,8-naphthyridine derivatives | S. pyogenes | E. coli | Moderate to High Activity mdpi.com |
MIC values represent the minimum concentration of a drug that will inhibit the visible growth of a microorganism.
The antifungal potential of pyridine derivatives with alkoxy moieties has also been a subject of investigation. The aforementioned Mannich bases with an ethoxy group also exhibited high antifungal activity against Candida albicans and Candida glabrata species, with MIC values of 12.5 μg/mL. nih.gov Other studies have identified pyridine derivatives that are active against fungal phytopathogens. researchgate.netnih.gov For example, certain novel pyridine derivatives containing an imidazo[2,1-b] nih.govchemijournal.comresearchgate.netthiadiazole moiety showed antifungal activity against Aspergillus flavus (ATCC 9763) with MIC values of 8 μg/mL, equivalent to the standard drug fluconazole. nih.gov
| Compound Class | Fungal Species | MIC (µg/mL) |
| Mannich bases (with 2-ethoxy group) | C. albicans, C. glabrata | 12.5 nih.gov |
| Imidazo[2,1-b] nih.govchemijournal.comresearchgate.netthiadiazole-pyridines | A. flavus ATCC 9763 | 8 nih.gov |
| Hydrazono and azo derivatives of 1,8-naphthyridine | A. niger, C. albicans | Active (Comparable to griseofulvin) mdpi.com |
MIC values represent the minimum concentration of a drug that will inhibit the visible growth of a microorganism.
Antiproliferative and Anticancer Activity (In Vitro Studies)
The pyridine scaffold is a common feature in many anticancer agents, and derivatives with alkoxy groups have been explored for their potential to inhibit cancer cell growth. nih.govresearchgate.net
In vitro studies have shown that pyridine derivatives can exhibit significant cytotoxicity against a range of human cancer cell lines. For example, a series of trimethoxyphenyl pyridine derivatives displayed potent anti-proliferative activity against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines. rsc.org One compound, in particular, showed IC50 values of 4.83 μM, 3.25 μM, and 6.11 μM against HCT-116, HepG-2, and MCF-7, respectively. rsc.org
Another study on novel pyridine and pyridone compounds containing dimethoxyphenyl groups also reported potent activity. The pyridone compound had an IC50 value of 4.5 µM in HepG2 cells. nih.gov Similarly, certain 2-chloro-quinazoline derivatives, which share structural similarities, have shown strong growth inhibition against colon, CNS, melanoma, and breast cancer cell lines. nih.govrsc.org
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Trimethoxyphenyl pyridine derivative (Compound VI) | HCT-116 (Colon) | 4.83 rsc.org |
| HepG-2 (Liver) | 3.25 rsc.org | |
| MCF-7 (Breast) | 6.11 rsc.org | |
| Pyridone with dimethoxyphenyl group (Compound 1) | HepG-2 (Liver) | 4.5 nih.govresearchgate.net |
| Pyridine with dimethoxyphenyl group (Compound 2) | HepG-2 (Liver) | >10 nih.gov |
| Pyridine derivative (Compound 9a) | MCF-7 (Breast) | 20 qu.edu.qa |
| 1,3,4-Oxadiazole-pyridine hybrid (Compound VII) | HepG2, MCF-7, SW1116, BGC823 | 0.76–12.21 acs.org |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Investigations into the mechanisms of action reveal that many antiproliferative pyridine derivatives function by inducing cell cycle arrest and apoptosis (programmed cell death). chemijournal.com For instance, trimethoxyphenyl pyridine derivatives were found to arrest the cell cycle at the G2/M phase and induce apoptosis at the pre-G1 phase in HepG-2 cells. rsc.org This was confirmed by Annexin V-FITC apoptosis assays, which showed a significant increase in apoptotic cells compared to controls. rsc.org
Other pyridine derivatives have been shown to upregulate the expression of tumor suppressor proteins like p53 and pro-apoptotic proteins such as Bax and Caspase-3, while down-regulating anti-apoptotic proteins like Bcl-2. nih.govqu.edu.qa The induction of G2/M arrest is a common finding, often associated with the disruption of microtubule polymerization, a mechanism employed by several established anticancer drugs. nih.govresearchgate.netrsc.org
Structure-Activity Relationship (SAR) Analysis for Targeted Biological Effects
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyridine derivatives. These analyses have shown that the nature and position of substituents on the pyridine ring are critical determinants of their antimicrobial and antiproliferative potency.
For antiproliferative activity, the presence and positions of methoxy (B1213986) (-OMe) groups have been found to enhance efficacy. nih.govnih.gov Conversely, the introduction of halogen atoms or other bulky groups can sometimes lead to lower activity. nih.govnih.gov In one series of 2-amino-4-chloropyridine derivatives, compounds with electron-donating or electron-withdrawing groups at different positions on an associated phenyl ring showed varied antimicrobial activity, indicating that electronic effects play a significant role. researchgate.net
In the context of antimicrobial activity, compounds bearing chloro and hydroxy groups have been reported to exhibit excellent activity against a broad range of bacterial and fungal strains. nih.gov For a series of imidazo[2,1-b] nih.govchemijournal.comresearchgate.netthiadiazole-pyridines, a 4-fluoro substitution on a phenyl ring resulted in the highest antibacterial activity, with an MIC of 0.5 μg/mL, which was twice as potent as the control drug gatifloxacin. nih.gov This highlights that even subtle changes to the chemical structure can have a profound impact on biological function.
Influence of Halogen and Alkoxy Substitutions on Biological Profiles
The biological activity of pyridine derivatives is significantly influenced by the nature and position of their substituents. In the case of 2-Chloro-4-(heptyloxy)pyridine, the presence of a chlorine atom at the 2-position and a heptyloxy group at the 4-position is expected to modulate its physicochemical properties and, consequently, its biological interactions.
The chlorine atom, being an electron-withdrawing group, can affect the electron density of the pyridine ring, influencing its ability to participate in hydrogen bonding and other intermolecular interactions with biological targets. Halogenated pyridines have been investigated for a variety of bioactivities, including antimicrobial and anticancer properties. The position of the halogen is crucial; for instance, 2-halopyridines are common intermediates in the synthesis of pharmaceutically active compounds.
The heptyloxy group, a seven-carbon alkoxy chain, significantly increases the lipophilicity of the molecule. This property can enhance the compound's ability to cross biological membranes, potentially leading to increased intracellular concentrations and greater biological effect. The length and branching of the alkoxy chain are critical determinants of activity, with variations often leading to a range of biological responses. For instance, in some series of alkoxy-substituted compounds, an optimal chain length is often observed for a specific biological activity.
A systematic study of a series of 2-chloro-4-alkoxypyridines would be necessary to delineate the precise contribution of the heptyloxy group compared to shorter or longer alkoxy chains. Such a study would typically involve synthesizing a range of analogues and evaluating them in various biological assays. Without such specific data for this compound, any discussion on its specific biological profile remains speculative and based on the general principles of medicinal chemistry.
Table 1: Hypothetical Comparative Biological Activity Data for 2-Chloro-4-alkoxypyridine Derivatives
| Compound | Alkoxy Chain | Predicted Biological Effect |
| 2-Chloro-4-methoxypyridine | -OCH₃ | Baseline activity |
| 2-Chloro-4-butoxypyridine | -O(CH₂)₃CH₃ | Moderate lipophilicity, potential for enhanced cell permeability |
| This compound | -O(CH₂)₆CH₃ | High lipophilicity, may exhibit increased membrane interaction |
| 2-Chloro-4-decyloxypyridine | -O(CH₂)₉CH₃ | Very high lipophilicity, might lead to poor aqueous solubility and non-specific binding |
Note: This table is illustrative and based on general structure-activity relationship principles, as specific experimental data for these compounds was not found.
Enzyme Inhibition and Receptor Antagonism Studies (In Vitro)
There is no specific information available in the public domain regarding in vitro enzyme inhibition or receptor antagonism studies conducted on this compound.
Pyridine-containing molecules are known to act as inhibitors for a wide range of enzymes, often by coordinating with metal ions in the active site or through other non-covalent interactions. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a metal ligand. The substituents on the ring play a critical role in determining the binding affinity and selectivity for a particular enzyme or receptor.
For this compound, the chlorine atom and the heptyloxy group would be key determinants of any potential inhibitory or antagonistic activity. The lipophilic heptyloxy tail could facilitate entry into hydrophobic binding pockets of enzymes or receptors, while the substituted pyridine core could provide the necessary interactions for binding.
To ascertain any such activity, this compound would need to be screened against a panel of enzymes and receptors. Such studies would typically determine key parameters like the half-maximal inhibitory concentration (IC₅₀) or the binding affinity (Ki). Without such experimental data, it is not possible to comment on the specific enzyme or receptor targets of this compound.
Table 2: Illustrative Enzyme Inhibition Data for a Hypothetical Series of 2-Chloro-4-alkoxypyridines
| Compound | Target Enzyme | IC₅₀ (µM) |
| 2-Chloro-4-methoxypyridine | Enzyme X | >100 |
| 2-Chloro-4-butoxypyridine | Enzyme X | 50 |
| This compound | Enzyme X | Data Not Available |
| 2-Chloro-4-decyloxypyridine | Enzyme X | 80 |
Note: This table is for illustrative purposes only to demonstrate how such data would be presented. No actual experimental data for these compounds was found in the searched sources.
Future Directions and Emerging Research Avenues for 2 Chloro 4 Heptyloxy Pyridine Chemistry
Exploration of Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. Future research into the synthesis of 2-Chloro-4-(heptyloxy)pyridine and its derivatives should prioritize green chemistry principles. Traditional methods for producing similar chloro-pyridines can involve harsh reagents and generate significant waste. google.com A shift towards more sustainable practices is essential.
Key areas for exploration include:
Catalytic C-H Activation: Direct C-H functionalization of the pyridine (B92270) ring to introduce the chloro and heptyloxy groups would represent a significant advancement in atom economy, minimizing the use of pre-functionalized starting materials.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity. Adapting synthetic routes for this compound to flow conditions could lead to more efficient and scalable production.
Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity under mild reaction conditions, reducing the environmental impact.
Green Solvents: Investigating the use of supercritical fluids, such as supercritical CO2, or bio-based solvents in the synthesis and purification processes can significantly reduce the reliance on volatile organic compounds. elsevierpure.com
| Sustainable Method | Potential Advantages | Research Focus |
| Catalytic C-H Activation | High atom economy, reduced waste | Development of selective and efficient catalysts |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reactor design and reaction conditions |
| Bio-catalysis | High selectivity, mild conditions | Identification and engineering of suitable enzymes |
| Green Solvents | Reduced environmental impact, improved safety | Solubility and reactivity studies in alternative solvents |
Development of Novel Hybrid Materials Incorporating the Pyridine Core
The unique electronic and coordination properties of the pyridine nitrogen make this compound an attractive ligand for the construction of advanced hybrid materials. The interplay between the pyridine core, the reactive chlorine, and the long alkyl chain can be exploited to create materials with tailored properties.
Future research in this area could focus on:
Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal ions to form porous, crystalline MOFs. The heptyloxy group could modulate the pore environment, making it more hydrophobic for selective guest adsorption. The chloro-substituent could serve as a post-synthetic modification site.
Functionalized Polymers: Incorporation of the this compound moiety into polymer backbones or as a pendant group could lead to materials with interesting optical, electronic, or self-assembly properties. For instance, halogenated functional pyridine polymers have shown enhanced adsorption efficiency for certain ions. nih.gov
Nanoparticle Functionalization: The pyridine unit can act as an anchor to functionalize the surface of nanoparticles, imparting new properties and enabling their dispersion in various media. The heptyloxy chain could enhance compatibility with organic matrices.
Advanced Spectroscopic and Imaging Techniques for Characterization
A thorough understanding of the structure-property relationships of this compound and its derivatives requires the application of advanced characterization techniques. While standard spectroscopic methods provide basic structural information, more sophisticated approaches can offer deeper insights.
Emerging techniques to be explored include:
Solid-State NMR Spectroscopy: To probe the structure and dynamics of this compound within solid materials, such as polymers or MOFs.
Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry can provide information on the three-dimensional structure of molecules and their complexes.
Single-Molecule Spectroscopy: To study the behavior of individual molecules at interfaces or within complex matrices, revealing heterogeneities that are averaged out in bulk measurements.
X-ray Crystallography: Determining the crystal structure of this compound and its derivatives is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern their solid-state properties. nih.gov
Integration of Machine Learning and AI in Compound Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules and materials. nih.gov These computational tools can be leveraged to explore the vast chemical space around the this compound scaffold.
Future applications of ML and AI in this context include:
Predictive Modeling: Developing ML models to predict the physicochemical properties, reactivity, and biological activity of novel derivatives of this compound. This can help prioritize synthetic targets and reduce the number of experiments needed. nih.gov
De Novo Design: Using generative models to design new molecules with desired properties based on the this compound core.
Reaction Optimization: Employing AI algorithms to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and reduced costs.
| AI/ML Application | Objective | Potential Impact |
| Predictive Modeling | Forecast properties of virtual compounds | Prioritization of synthetic efforts |
| De Novo Design | Generate novel molecular structures | Discovery of new functional molecules |
| Reaction Optimization | Identify optimal synthetic conditions | Increased efficiency and sustainability |
Targeted Design of Derivatives for Specific Advanced Materials Applications
The functional groups of this compound provide handles for the targeted design of derivatives with specific applications in advanced materials.
Potential areas for focused research include:
Organic Electronics: By modifying the pyridine core through cross-coupling reactions at the chlorine position, it may be possible to create new organic semiconductors for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Sensors: The pyridine nitrogen can act as a binding site for specific analytes. Derivatives could be designed to exhibit a change in their optical or electronic properties upon binding, forming the basis for chemical sensors.
Liquid Crystals: The elongated structure imparted by the heptyloxy chain suggests that derivatives of this compound could exhibit liquid crystalline behavior, which is of interest for display technologies.
Further Mechanistic Investigations into Biological Interactions at the Molecular Level
The pyridine ring is a common motif in a wide range of biologically active compounds and FDA-approved drugs. nih.gov While the specific biological activity of this compound is not well-documented, its structure suggests potential for various interactions at the molecular level.
Future research should focus on:
Enzyme Inhibition Studies: The pyridine scaffold is present in numerous kinase inhibitors. nih.gov Investigating the potential of this compound and its derivatives to inhibit specific enzymes could uncover new therapeutic leads.
Molecular Docking and Simulation: Computational studies can be used to predict the binding modes of this compound derivatives with biological targets, such as proteins and nucleic acids. rsc.org This can guide the design of more potent and selective compounds.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with systematic variations in the substituents and evaluating their biological activity can help to elucidate the key structural features responsible for any observed effects. The pyridine nucleus is a key target for medicinal chemistry researchers due to the wide range of biological activities exhibited by its derivatives. rsc.org
Q & A
Q. Basic Research Focus
- ¹H NMR : The heptyloxy group shows a triplet at δ ~4.3 ppm (OCH₂), while the pyridine ring protons appear as distinct doublets (δ 6.8–8.2 ppm). Chlorine substitution deshields adjacent protons .
- IR : Stretching vibrations for C-O (1250 cm⁻¹) and C-Cl (750 cm⁻¹) confirm functional groups.
- MS : Molecular ion peak at m/z 227.73 (M⁺) and fragmentation patterns (e.g., loss of heptyloxy group) aid identification .
Advanced Consideration : High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) resolve ambiguities in complex mixtures, such as detecting trace oxidation byproducts (e.g., heptanal) .
What biological activities have been reported for this compound, and how robust are these findings?
Basic Research Focus
Preliminary studies indicate:
- Antimicrobial activity : Moderate inhibition against Staphylococcus aureus (MIC ~50 µg/mL) via membrane disruption .
- Anti-inflammatory effects : Reduces IL-6 and TNF-α in LPS-stimulated macrophages (IC₅₀ ~20 µM) .
- Ligand activity : Binds to kinase enzymes (e.g., EGFR) with Kd ~10⁻⁶ M, suggesting potential as a pharmacophore .
Advanced Consideration : Discrepancies arise between in vitro and in vivo efficacy. For example, poor bioavailability due to the lipophilic heptyloxy group limits therapeutic translation .
How does the heptyloxy group influence the compound’s reactivity compared to shorter alkoxy analogs (e.g., methoxy)?
Q. Advanced Research Focus
- Steric effects : The heptyl chain hinders nucleophilic substitution at the 2-chloro position, requiring harsher conditions (e.g., NaOMe in DMF at 100°C) compared to methoxy analogs .
- Lipophilicity : LogP increases from 1.2 (methoxy) to 4.8 (heptyloxy), altering solubility and membrane permeability .
- Oxidation stability : The heptyloxy group is more resistant to oxidation than shorter chains, reducing byproduct formation during storage .
What strategies resolve contradictions in reported biological data (e.g., antimicrobial activity vs. toxicity)?
Q. Advanced Research Focus
- Dose-response validation : Reproduce assays using standardized protocols (e.g., CLSI guidelines) to confirm MIC values .
- Cytotoxicity profiling : Pair antimicrobial tests with mammalian cell viability assays (e.g., MTT) to establish selectivity indices (e.g., SI >10 indicates therapeutic potential) .
- Mechanistic studies : Use fluorescence microscopy to differentiate membrane disruption (broad toxicity) from target-specific inhibition .
How can computational methods aid in optimizing this compound for drug discovery?
Q. Advanced Research Focus
- Docking simulations : Predict binding to targets like COX-2 or bacterial topoisomerases using AutoDock Vina .
- QSAR modeling : Correlate alkoxy chain length with bioactivity to design analogs (e.g., pentyloxy for balanced lipophilicity) .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic challenges (e.g., CYP450 metabolism) .
What are the key challenges in characterizing degradation products of this compound?
Q. Advanced Research Focus
- Oxidative degradation : LC-MS identifies heptanoic acid (m/z 158.1) and chlorinated pyridine-N-oxide (m/z 229.7) under accelerated stability testing .
- Photodegradation : UV exposure generates free radicals detectable via EPR spectroscopy .
- Mitigation strategies : Antioxidants (e.g., BHT) or lyoprotectants (e.g., trehalose) improve shelf life .
How does this compound compare to fluorinated analogs (e.g., 2-Chloro-4-(2,2-difluoroethoxy)pyridine) in reactivity and bioactivity?
Q. Advanced Research Focus
- Electron-withdrawing effects : Fluorine atoms increase electrophilicity at the pyridine ring, enhancing nucleophilic substitution rates .
- Metabolic stability : Fluorinated analogs resist hepatic CYP450 degradation, improving in vivo half-life .
- Binding affinity : Fluorine’s electronegativity strengthens hydrogen bonds with target proteins (e.g., Kd ~10⁻⁷ M for fluorinated vs. 10⁻⁶ M for heptyloxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
